![molecular formula C15H22N2O4 B5688104 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5688104.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. U-47700 has gained popularity in recent years as a recreational drug due to its strong analgesic effects and euphoric properties. However, its abuse potential and high risk of overdose have led to it being classified as a Schedule I controlled substance in the United States.
Mechanism of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide acts as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. When N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide binds to the μ-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the reduction of pain sensation.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide produces a range of biochemical and physiological effects, including analgesia, euphoria, sedation, respiratory depression, and constipation. These effects are similar to those produced by other opioids, such as morphine and fentanyl.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide has several advantages for use in lab experiments, including its high potency, selectivity, and ability to activate the μ-opioid receptor. However, its abuse potential and high risk of overdose make it a dangerous substance to work with, and precautions must be taken to ensure the safety of researchers.
Future Directions
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide, including the development of novel opioid receptor ligands with improved selectivity and reduced side effects, the study of the mechanisms of opioid receptor activation, and the development of new treatments for pain and addiction. Additionally, more research is needed to understand the long-term effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide use and the potential for addiction and overdose.
Synthesis Methods
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenethylamine with chloroacetyl chloride to form 3,4-dimethoxyphenethyl-2-chloroacetamide, which is then reacted with morpholine and sodium hydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide has been used extensively in scientific research to study the mechanisms of opioid receptor activation and the effects of opioid agonists on the central nervous system. It has also been used to develop novel opioid receptor ligands with improved selectivity and reduced side effects.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-13-4-3-12(11-14(13)20-2)5-6-16-15(18)17-7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTLYLPZQIOYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]morpholine-4-carboxamide |
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